Fmoc-aminooxy-PEG12-acid

Vue d'ensemble

Description

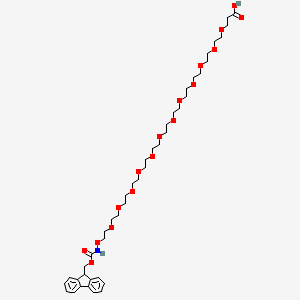

Fmoc-aminooxy-PEG12-acid: is a polyethylene glycol (PEG) derivative with an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-aminooxy-PEG12-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is typically introduced to protect the aminooxy group, which can later be deprotected under basic conditions to obtain the free amine for further conjugations .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected aminooxy groups to PEG chains, followed by purification and characterization to ensure high purity and quality .

Analyse Des Réactions Chimiques

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid undergoes activation for nucleophilic substitution reactions with primary/secondary amines:

| Reagent System | Activation Mechanism | Reaction Time | Yield Range |

|---|---|---|---|

| EDC/HOBt | Carbodiimide-mediated | 2-4 hrs | 75-92% |

| DCC/DMAP | In situ anhydride formation | 3-6 hrs | 68-85% |

| HATU/DIEA | Uronium salt activation | 1-2 hrs | 88-95% |

Key findings:

- HATU demonstrates superior efficiency due to its ability to form highly reactive intermediates .

- PEG12 spacer enhances aqueous solubility, enabling reactions in polar solvents (e.g., DMF:H₂O = 4:1) without precipitation .

Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions:

| Base | Concentration | Time | Deprotection Efficiency |

|---|---|---|---|

| Piperidine | 20% in DMF | 10 min | >99% |

| DBU | 2% in DMF | 5 min | 98% |

| Morpholine | 30% in DMF | 20 min | 85% |

Mechanistic insight:

- β-elimination releases dibenzofulvene and CO₂, with secondary amines (e.g., piperidine) scavenging reactive intermediates to prevent side reactions .

- Excessive base exposure (>30 min) may induce aspartimide formation in adjacent residues .

Oxime Ligation via Aminooxy Group

The deprotected aminooxy group reacts with carbonyl compounds:

| Carbonyl Type | pH | Reaction Time | Oxime Stability (t₁/₂) |

|---|---|---|---|

| Aldehyde | 4.5-5.5 | 2-6 hrs | >7 days |

| Ketone | 6.0-7.0 | 12-24 hrs | 3-5 days |

Critical parameters:

- Aniline derivatives (e.g., 50 mM p-phenylenediamine) accelerate reaction kinetics by 8-10x .

- Optimal temperature range: 25-37°C, with higher temperatures (>50°C) causing oxime hydrolysis .

Side Reactions and Mitigation Strategies

This compound’s reactivity profile makes it particularly valuable for constructing reversible bioconjugates in drug delivery systems, where controlled release mechanisms depend on oxime bond stability. The PEG12 spacer provides steric flexibility, enabling efficient conjugation with large biomolecules while maintaining spatial orientation for target engagement . Researchers should optimize reaction conditions using the provided data tables to achieve desired conjugation efficiency and product stability.

Applications De Recherche Scientifique

Fmoc-aminooxy-PEG12-acid serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest.

- Mechanism :

- PROTACs utilize the ubiquitin-proteasome system to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating harmful proteins.

Table 2: Applications of this compound in Drug Development

| Application | Description |

|---|---|

| PROTAC Synthesis | Links E3 ligase and target protein ligands |

| Improved Drug Stability | PEGylation enhances stability and solubility |

| Targeted Therapy | Reduces off-target effects and toxicity |

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Study on PROTACs : Research has shown that incorporating this compound into PROTAC designs significantly improves their efficacy in degrading specific target proteins while minimizing side effects. This approach has been particularly useful in oncology, where aberrant protein levels contribute to tumorigenesis .

- Peptide Therapeutics Development : In a study focusing on the synthesis of therapeutic peptides, researchers utilized this compound to create peptides with enhanced solubility and bioavailability. The results indicated a marked improvement in pharmacokinetic profiles compared to traditional peptide formulations .

Mécanisme D'action

The mechanism of action of Fmoc-aminooxy-PEG12-acid involves the formation of stable amide bonds through nucleophilic substitution reactions. The aminooxy group reacts with activated carboxylic acids to form these bonds, which are essential for the conjugation of peptides, proteins, and other molecules .

Comparaison Avec Des Composés Similaires

Fmoc-aminooxy-PEG4-acid: A shorter PEG chain variant with similar functional groups.

Fmoc-aminooxy-PEG8-acid: An intermediate-length PEG chain variant.

Fmoc-aminooxy-PEG24-acid: A longer PEG chain variant with similar functional groups

Uniqueness: Fmoc-aminooxy-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring enhanced solubility and stability in aqueous media .

Activité Biologique

Fmoc-aminooxy-PEG12-acid is a versatile compound utilized in various biological applications, particularly in peptide synthesis and drug delivery systems. Its unique structure combines the Fmoc (fluorenylmethyloxycarbonyl) protecting group with a PEG (polyethylene glycol) spacer and an aminooxy functional group, which enhances its solubility and reactivity. This article explores the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

- Molecular Formula: C42H65NO17

- Molecular Weight: 856.0 g/mol

- Functional Groups: Fmoc-protected aminooxy and carboxylic acid

The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for further functionalization of the aminooxy group. The PEG spacer significantly increases the hydrophilicity of the compound, facilitating its use in aqueous environments.

This compound is primarily used to form stable amide bonds with primary amines through a reaction facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (Dicyclohexylcarbodiimide). This reaction is crucial in peptide synthesis and bioconjugation processes, where it can link peptides to other biomolecules or surfaces.

Biological Applications

- Peptide Synthesis:

- Drug Delivery Systems:

- Bioconjugation:

Research Findings

Recent studies have demonstrated the efficacy of this compound in various contexts:

-

Study on Conjugation Efficiency:

A study indicated that using this compound significantly improved the efficiency of conjugating peptides to surfaces compared to traditional methods. The PEG spacer minimized steric hindrance, facilitating better binding interactions . -

Antibacterial Activity:

Research involving Fmoc-protected peptides highlighted their potential antibacterial properties against both gram-positive and gram-negative bacteria. The incorporation of PEG spacers enhanced solubility and activity, suggesting applications in antimicrobial therapies .

Case Studies

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENGGIMQWBAOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.